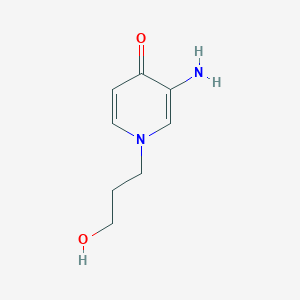
3-Amino-1-(3-hydroxypropyl)-1,4-dihydropyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(3-hydroxypropyl)-1,4-dihydropyridin-4-one is a chemical compound that belongs to the class of dihydropyridines This compound is characterized by the presence of an amino group, a hydroxypropyl group, and a dihydropyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(3-hydroxypropyl)-1,4-dihydropyridin-4-one typically involves the cyclization of amino-alcohols. One common method is the cyclization of 3-amino-1-propanol with appropriate reagents under controlled conditions. The reaction often requires a catalyst, such as ruthenium-based catalysts, to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as biocatalysis, can be explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1-(3-hydroxypropyl)-1,4-dihydropyridin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its fully saturated form.
Substitution: The amino and hydroxy groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce fully saturated derivatives .
Scientific Research Applications
3-Amino-1-(3-hydroxypropyl)-1,4-dihydropyridin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new catalysts.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-Amino-1-(3-hydroxypropyl)-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with target molecules, influencing their activity. The dihydropyridinone ring can participate in π-π interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
3-Amino-1-propanol: A simpler compound with similar functional groups but lacking the dihydropyridinone ring.
1-(2-Hydroxyethyl)pyrrolidine: Another compound with a hydroxy group and a cyclic structure but different ring chemistry.
Uniqueness: 3-Amino-1-(3-hydroxypropyl)-1,4-dihydropyridin-4-one is unique due to its combination of an amino group, a hydroxypropyl group, and a dihydropyridinone ring. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
3-amino-1-(3-hydroxypropyl)pyridin-4-one |
InChI |
InChI=1S/C8H12N2O2/c9-7-6-10(3-1-5-11)4-2-8(7)12/h2,4,6,11H,1,3,5,9H2 |
InChI Key |
DUZHAOILCBMWJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C(C1=O)N)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


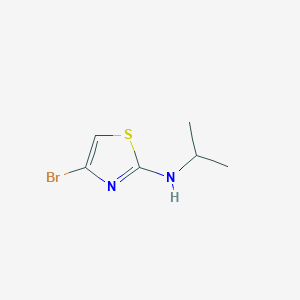
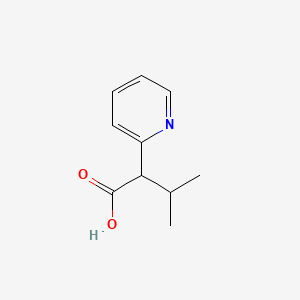
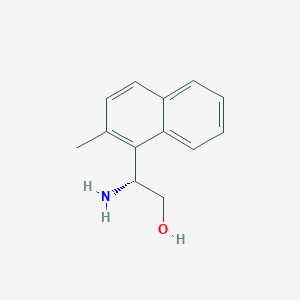
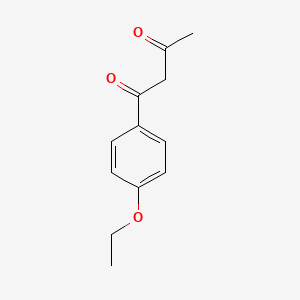
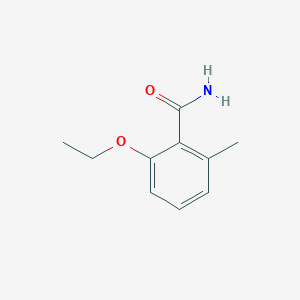

![7-Methyl-2-(2-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13075673.png)

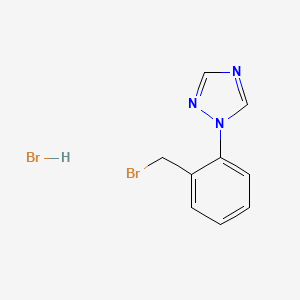
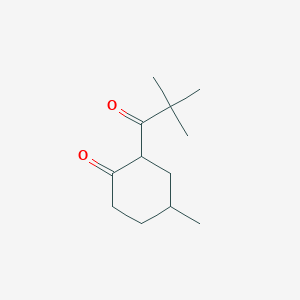

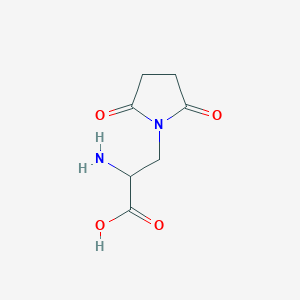

![4-Cyclobutyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine](/img/structure/B13075698.png)
